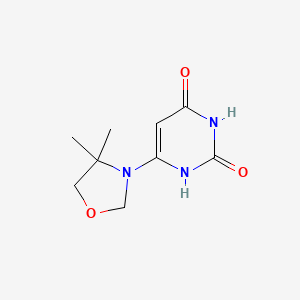
6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(4,4-Dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₉H₁₃N₃O
- Molecular Weight: 211.22 g/mol
- CAS Number: 2098011-83-5
This pyrimidine derivative features a dimethyloxazolidine moiety that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related oxazolidinone derivatives can inhibit bacterial growth effectively. A notable case involved derivatives demonstrating potent activity against resistant strains of bacteria comparable to established antibiotics like ciprofloxacin .
Enzyme Inhibition
One of the most critical aspects of this compound's biological activity is its potential as an enzyme inhibitor. For example, studies on oxazolidinone derivatives have highlighted their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive function and neurodegenerative diseases. In vitro tests revealed that certain derivatives could inhibit AChE by up to 75% at specific concentrations, suggesting potential for treating conditions like Alzheimer's disease .
Case Studies
- Cognitive Improvement : A study assessed the cognitive-enhancing effects of related oxazolidinone compounds in mouse models. The most potent inhibitor demonstrated significant improvements in short-term memory as measured by Y-maze tests and object recognition tasks .
- Antibacterial Efficacy : Another case study evaluated the antibacterial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the molecular structure could enhance antibacterial potency .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Binding : The compound may bind non-covalently to the active sites of enzymes like AChE, inhibiting their function and leading to increased levels of neurotransmitters in the synaptic cleft.
- Structural Modifications : Variations in substituents on the pyrimidine ring can influence binding affinity and specificity towards various biological targets.
Comparative Analysis
Properties
IUPAC Name |
6-(4,4-dimethyl-1,3-oxazolidin-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2)4-15-5-12(9)6-3-7(13)11-8(14)10-6/h3H,4-5H2,1-2H3,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYULDXSFGZXZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C2=CC(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















